molecular formula C12H16INO B8163363 N,N-Diethyl-3-iodo-2-methylbenzamide

N,N-Diethyl-3-iodo-2-methylbenzamide

Cat. No.: B8163363
M. Wt: 317.17 g/mol
InChI Key: JJRQSPLBMGWLTH-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-iodo-2-methylbenzamide (CAS 1676075-44-7) is a specialized organic compound with the molecular formula C12H16INO and a molecular weight of 317.17 g/mol . This chemical is presented as an off-white to white solid . Its structure features a benzamide core that is functionalized with diethylamine, a methyl group, and an iodine atom at the 2- and 3- positions, respectively. The iodine substituent makes this molecule a valuable intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki reaction for constructing biaryl systems. It is also a key precursor in the synthesis of more complex molecules for pharmaceutical research and materials science. As a solid, it has a predicted density of 1.467 g/cm³ at 20°C and a predicted boiling point of 395.0±35.0 °C at 760 Torr . For optimal long-term stability, this product should be stored sealed in a dry environment, preferably in a refrigerator between 2°C and 8°C . This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,N-diethyl-3-iodo-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-4-14(5-2)12(15)10-7-6-8-11(13)9(10)3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRQSPLBMGWLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=CC=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-iodo-2-methylbenzamide can be achieved through several synthetic routes. One common method involves the iodination of N,N-Diethyl-3-methylbenzamide. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction typically proceeds as follows:

  • Dissolve N,N-Diethyl-3-methylbenzamide in a suitable solvent such as acetic acid.
  • Add iodine and an oxidizing agent to the solution.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-iodo-2-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The amide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products include N,N-Diethyl-3-azido-2-methylbenzamide, N,N-Diethyl-3-thiocyanato-2-methylbenzamide, and N,N-Diethyl-3-methoxy-2-methylbenzamide.

    Oxidation: Products include N,N-Diethyl-3-hydroxy-2-methylbenzamide and N,N-Diethyl-3-formyl-2-methylbenzamide.

    Reduction: Products include N,N-Diethyl-3-iodo-2-methylbenzylamine.

Scientific Research Applications

Anticancer Activity

N,N-Diethyl-3-iodo-2-methylbenzamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can modulate protein kinases involved in cancer progression, such as the vascular endothelial growth factor receptor (VEGF-R) and fibroblast growth factor receptor (FGF-R) . These receptors play crucial roles in angiogenesis and cellular proliferation, making them important targets for cancer therapeutics.

Case Study:
A study evaluated the efficacy of this compound analogs in inhibiting tumor growth in preclinical models. The results showed a significant reduction in tumor size compared to controls, suggesting a promising avenue for further development in oncology .

Synthesis of Metal–Organic Frameworks (MOFs)

The compound serves as a solvent in the synthesis of metal-organic frameworks, which have applications in drug delivery systems. The use of this compound as a greener alternative to traditional solvents reduces toxicity concerns while maintaining efficiency in MOF production .

Data Table: Synthesis Conditions for MOFs Using this compound

ParameterValue
Solvent TypeThis compound
Temperature80°C
Reaction Time24 hours
Metal SourceZinc acetate
Ligand1,4-benzenedicarboxylic acid

Chemical Intermediate

This compound is also utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in several chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for creating complex molecules used in drug formulations .

Case Study:
In a recent synthesis project, researchers used this compound to develop new analgesics. The compound facilitated the formation of key intermediates that were subsequently transformed into active pharmaceutical ingredients (APIs) with enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-iodo-2-methylbenzamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its target. Additionally, the amide group can form hydrogen bonds, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N,N-Diethyl-3-iodo-2-methylbenzamide with its structural analogs:

Compound Name Substituents (Benzene Ring) Molecular Formula Molecular Weight LogP (Predicted) Key Properties/Applications
This compound 3-I, 2-CH₃ C₁₂H₁₆INO ~333.17 ~4.2 High lipophilicity, potential repellent
DEET (N,N-Diethyl-3-methylbenzamide) 3-CH₃ C₁₂H₁₇NO 191.27 2.0–2.2 Insect repellent, rapid skin absorption
2-Iodo-N-(3-methylphenyl)benzamide 2-I, N-(3-CH₃C₆H₄) C₁₄H₁₂INO 337.16 4.23 Catalytic applications, solid-state stability
N,N-Diethyl-3-methoxy-2-methylbenzamide 3-OCH₃, 2-CH₃ C₁₃H₁₉NO₂ 221.29 ~2.5 Reduced volatility, modified bioavailability

Notes:

  • The 3-methoxy analog () demonstrates how electron-donating groups alter LogP and bioavailability compared to electron-withdrawing iodine .

Environmental and Formulation Considerations

  • DEET: High volatility necessitates frequent reapplication, but its environmental persistence is low due to rapid photodegradation .
  • Iodinated Analogs: Increased molecular weight and lipophilicity may reduce volatility, prolonging repellent action but requiring advanced formulations (e.g., nanoemulsions) to mitigate skin penetration risks .

Biological Activity

N,N-Diethyl-3-iodo-2-methylbenzamide, a derivative of the well-known insect repellent DEET (N,N-diethyl-3-methylbenzamide), has garnered attention for its potential biological activities beyond its use as an insect repellent. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H16_{16}I1_{1}N1_{1}O1_{1}
  • Molecular Weight : 291.17 g/mol
  • Boiling Point : 297.5 °C
  • Density : 1.0 g/cm³
  • Melting Point : -45 °C

The biological activity of this compound is primarily linked to its role as an insect repellent. The compound acts on the olfactory receptors of insects, disrupting their ability to detect human scent. Research indicates that it may also induce physiological responses at the cellular level, such as increasing the synthesis of glutathione S-transferase (GST) in mosquito cells, which is critical for detoxification processes in these organisms .

Insecticidal and Repellent Properties

This compound has been shown to be effective against various biting insects, including mosquitoes, ticks, and fleas. Its efficacy is influenced by several factors, including concentration and formulation. Studies have demonstrated that the compound exhibits a significant protective effect against mosquito species like Aedes aegypti and Aedes albopictus, with protection durations comparable to or exceeding those of traditional repellents .

Toxicological Profile

While generally considered safe for topical use, this compound can cause side effects in some individuals, including skin irritation and neurological symptoms such as seizures or encephalopathy when absorbed in large quantities . The compound's safety profile has been evaluated through both human experience and rigorous animal testing.

Case Studies

  • Efficacy Against Mosquitoes :
    A study evaluating the effectiveness of this compound revealed that it significantly reduces mosquito landing rates in a controlled environment. The study reported a 95% reduction in landings at a concentration of 20% in ethanol compared to untreated controls .
  • Cellular Impact :
    Research utilizing an Aedes albopictus cell line demonstrated that treatment with this compound resulted in increased GST activity, suggesting a mechanism where the compound enhances the insect's detoxification pathways .

Comparative Analysis with DEET

PropertyThis compoundDEET (N,N-diethyl-3-methylbenzamide)
Molecular Weight291.17 g/mol191.27 g/mol
Efficacy Against MosquitoesHigh (95% landing reduction)High (similar efficacy)
Duration of ActionLong-lastingLong-lasting
Side EffectsPossible neurological symptomsSkin irritation, neurological issues
Mechanism of ActionOlfactory disruption + GST inductionOlfactory disruption

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Diethyl-3-iodo-2-methylbenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves iodination of a pre-functionalized benzamide precursor. For example, starting with 3-methyl-2-methylbenzamide, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) . Key parameters include temperature (0–25°C), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric control of the iodinating agent. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the iodo-substituted product.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methyl group at position 2 appears as a singlet (~δ 2.1 ppm), while the iodo substituent at position 3 induces deshielding in adjacent protons (δ 7.3–7.8 ppm for aromatic protons). Diethylamide protons resonate as quartets (N-CH₂CH₃, δ 3.3–3.5 ppm) and triplets (CH₃, δ 1.1–1.3 ppm) .
  • IR : Strong absorption bands for C=O (amide I, ~1650 cm⁻¹) and C-I (~500–600 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks ([M⁺]) at m/z 317 (C₁₂H₁₆INO) with fragmentation patterns reflecting loss of ethyl groups or iodine .

Q. What stability considerations are critical for storing and handling this compound in laboratory settings?

  • Methodological Answer : The compound is light-sensitive due to the C-I bond’s susceptibility to photolytic cleavage. Store in amber glass vials under inert atmosphere (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture to prevent hydrolysis of the amide group. Use gloveboxes for weighing, and monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze electron density distribution, highlighting nucleophilic/electrophilic sites. The iodine atom’s polarizability influences charge transfer in reactions .
  • Molecular Docking : Use AutoDock Vina to simulate binding with biological targets (e.g., insect odorant-binding proteins). The iodo group’s van der Waals radius (~1.98 Å) may sterically hinder interactions, requiring ligand flexibility adjustments .

Q. What experimental strategies resolve contradictions in observed vs. predicted reaction outcomes during iodination?

  • Methodological Answer : If competing side reactions (e.g., di-iodination or ring oxidation) occur:

  • Kinetic Control : Lower reaction temperatures (0–5°C) and shorter reaction times favor mono-iodination.
  • Substrate Pre-functionalization : Protect reactive sites (e.g., methyl groups) with trimethylsilyl (TMS) groups before iodination .
  • Analytical Cross-Validation : Compare HPLC retention times and HRMS data with synthesized standards to identify byproducts .

Q. How does the steric and electronic effects of the iodo substituent influence the compound’s utility in metal-organic frameworks (MOFs) or catalysis?

  • Methodological Answer :

  • MOF Synthesis : The iodine atom’s lone pairs can coordinate to metal nodes (e.g., Cu²⁺, Zn²⁺), but steric bulk may limit pore accessibility. Use solvothermal synthesis (DMF, 120°C) and characterize via PXRD and BET surface area analysis .
  • Catalysis : Test Suzuki-Miyaura coupling using Pd(PPh₃)₄. The iodo group’s leaving ability facilitates cross-coupling, but competing side reactions (e.g., dehalogenation) require optimized base/ligand systems (e.g., K₂CO₃, XPhos) .

Methodological Notes

  • Synthetic References : Industrial-scale methods adapt continuous flow reactors for improved reproducibility, with in-line IR monitoring for real-time yield assessment .
  • Safety Protocols : Follow OSHA guidelines for iodine handling (e.g., fume hoods, PPE) due to volatility and toxicity risks .
  • Data Interpretation : Cross-reference crystallographic data (e.g., CCDC entries) for bond-length validation (C-I: ~2.09 Å) .

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